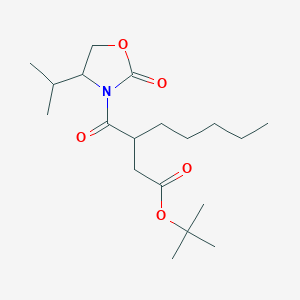

3(S)-(4(S)-Isopropyl-2-oxo-oxazolidine-3-carbonyl)-octanoic Acid tBu Ester

説明

2. 製法

合成経路と反応条件

3-(S)-(4-(S)-イソプロピル-2-オキソオキサゾリジン-3-カルボニル)-オクタン酸 tert-ブチルエステルの合成は、通常、複数のステップを伴います。

オキサゾリジン環の形成: このステップは、多くの場合、酸性または塩基性条件下でのアミノアルコールとカルボニル化合物の反応によって、オキサゾリジン環を形成します。

イソプロピル基の導入: イソプロピル基は、塩基の存在下でイソプロピルハライドを使用するアルキル化反応によって導入できます。

tert-ブチルエステルの形成: tert-ブチルエステルは、通常、エステル化反応、例えば、ジシクロヘキシルカルボジイミド(DCC)と4-ジメチルアミノピリジン(DMAP)の存在下でのカルボン酸とtert-ブチルアルコールの反応を含むシュテグリッチエステル化によって形成されます。

工業的製法

この化合物の工業的製法は、同様のステップを含む場合がありますが、大規模合成用に最適化されています。 これには、エステル化反応の効率と収率を向上させるための連続フロー反応器の使用が含まれます.

特性

IUPAC Name |

tert-butyl 3-(2-oxo-4-propan-2-yl-1,3-oxazolidine-3-carbonyl)octanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO5/c1-7-8-9-10-14(11-16(21)25-19(4,5)6)17(22)20-15(13(2)3)12-24-18(20)23/h13-15H,7-12H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJMQRANTBDPAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(S)-(4-(S)-ISOPROPYL-2-OXO-OXAZOLIDINE-3-CARBONYL)-OCTANOIC ACID TERT-BUTYL ESTER typically involves multiple steps:

Formation of the Oxazolidine Ring: This step often involves the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

Formation of the Tert-Butyl Ester: The tert-butyl ester is usually formed through esterification reactions, such as the Steglich esterification, which involves the reaction of a carboxylic acid with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification reactions to improve efficiency and yield .

化学反応の分析

反応の種類

酸化: この化合物は、特にイソプロピル基で、ケトンまたはアルコールを生成する酸化反応を起こす可能性があります。

還元: 還元反応は、カルボニル基を標的にして、それをアルコールに変換することができます。

置換: オキサゾリジン環は、窒素原子または酸素原子が求核剤として作用する求核置換反応に関与する可能性があります。

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。